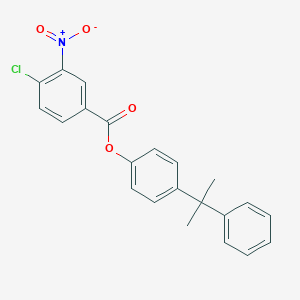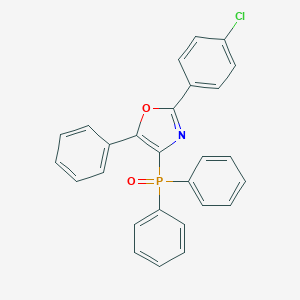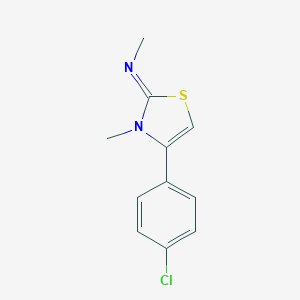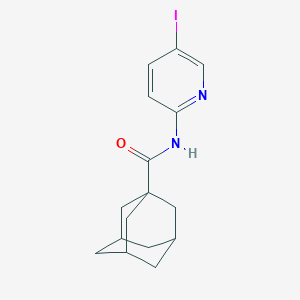![molecular formula C28H19ClN4O5 B415250 N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B415250.png)
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a combination of pyridine, nitrophenyl, and methoxyphenyl groups, contributes to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridinyl and Nitrophenyl Groups: The pyridinyl and nitrophenyl groups can be introduced through nucleophilic aromatic substitution reactions. For example, 5-chloro-3-pyridine can react with a nitrophenyl derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.
Mécanisme D'action
The mechanism of action of N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{3-[(5-bromo-3-pyridinyl)oxy]-5-nitrophenyl}-2-(4-methoxyphenyl)-4-quinolinecarboxamide: Similar structure but with a bromine atom instead of chlorine.
N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-2-(4-hydroxyphenyl)-4-quinolinecarboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C28H19ClN4O5 |
|---|---|
Poids moléculaire |
526.9g/mol |
Nom IUPAC |
N-[3-(5-chloropyridin-3-yl)oxy-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H19ClN4O5/c1-37-21-8-6-17(7-9-21)27-14-25(24-4-2-3-5-26(24)32-27)28(34)31-19-11-20(33(35)36)13-22(12-19)38-23-10-18(29)15-30-16-23/h2-16H,1H3,(H,31,34) |
Clé InChI |
CHCCODCILUGOPC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC(=CN=C5)Cl)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC(=CN=C5)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ETHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(4-FLUOROPHENYL)METHYLENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B415169.png)
![1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B415172.png)


![METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE](/img/structure/B415178.png)




![2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B415186.png)
![17-(4-Fluorophenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B415187.png)
![Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B415190.png)
![[1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE](/img/structure/B415192.png)
